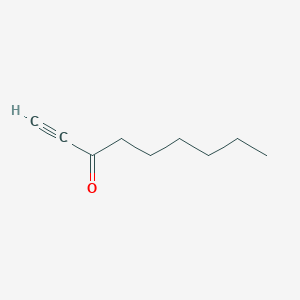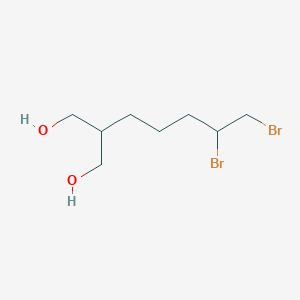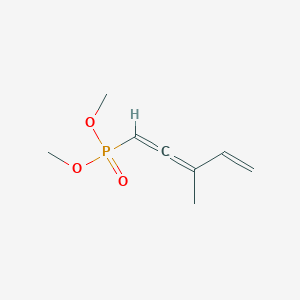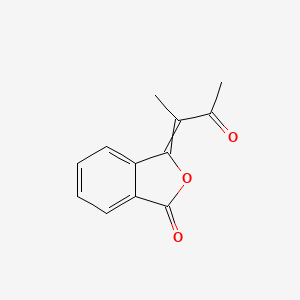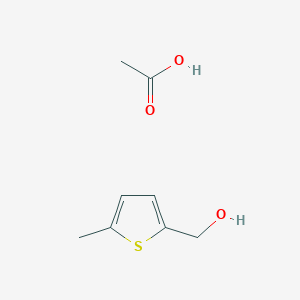
Acetic acid;(5-methylthiophen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(5-methylthiophen-2-yl)methanol is a compound that combines the properties of acetic acid and a thiophene derivative. This compound is of interest due to its unique chemical structure, which includes a thiophene ring substituted with a methyl group and a methanol group. Thiophene derivatives are known for their applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(5-methylthiophen-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 2-methylthiophene with acetic anhydride . This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process would likely include steps for purification and quality control to meet industry standards. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(5-methylthiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The thiophene ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acetic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Acetic acid;(5-methylthiophen-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it useful in drug discovery and development.
Industry: The compound can be used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of acetic acid;(5-methylthiophen-2-yl)methanol involves its interaction with molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, influencing biological processes. The specific pathways and targets depend on the compound’s structure and the functional groups present.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetyl-5-methylthiophene: This compound has a similar thiophene ring structure but with an acetyl group instead of a methanol group.
5-Methyl-2-thiophenecarboxylic acid: Another similar compound with a carboxylic acid group instead of a methanol group.
Uniqueness
Acetic acid;(5-methylthiophen-2-yl)methanol is unique due to its combination of acetic acid and thiophene derivative properties. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industry.
Propiedades
Número CAS |
72306-62-8 |
|---|---|
Fórmula molecular |
C8H12O3S |
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
acetic acid;(5-methylthiophen-2-yl)methanol |
InChI |
InChI=1S/C6H8OS.C2H4O2/c1-5-2-3-6(4-7)8-5;1-2(3)4/h2-3,7H,4H2,1H3;1H3,(H,3,4) |
Clave InChI |
IZCAJXJUVAYNGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)CO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


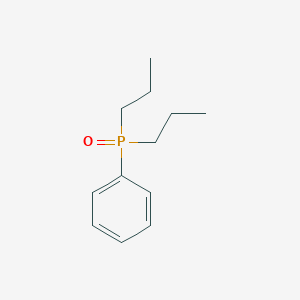
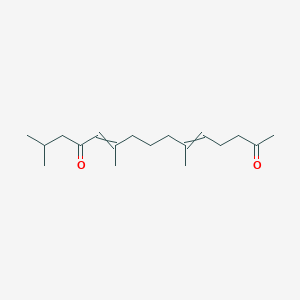

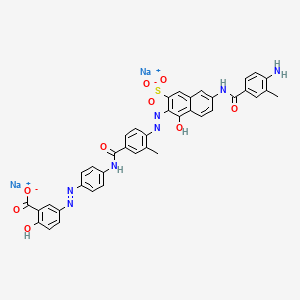
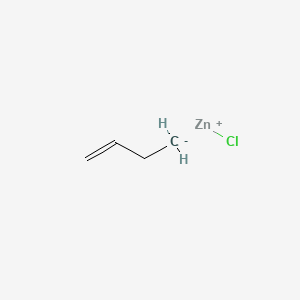
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
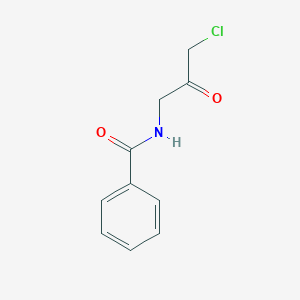
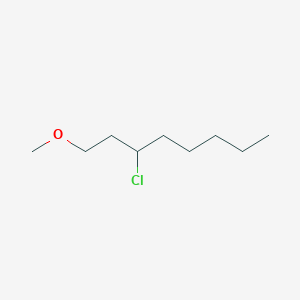
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)
